[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine
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Overview
Description
[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities.
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . These changes can include inhibitory or stimulatory effects, depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways . These can include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects at the molecular and cellular level are diverse and depend on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine typically involves the formation of the indole ring followed by the introduction of the chloro and methanamine groups. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps involve chlorination and amination reactions to introduce the chloro and methanamine groups, respectively .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis and subsequent functionalization steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to other bioactive indole derivatives.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine is unique due to the specific substitution pattern on the indole ring, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
[2-chloro-6-(3-methylindol-1-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c1-11-10-19(15-7-3-2-5-12(11)15)16-8-4-6-14(17)13(16)9-18/h2-8,10H,9,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOGJNDUBVHFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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